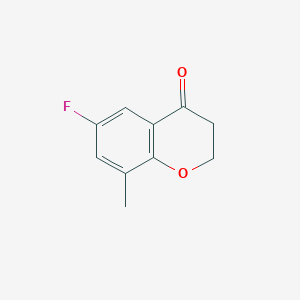

6-Fluoro-8-methylchroman-4-one

Description

6-Fluoro-8-methylchroman-4-one is a fluorinated chroman-4-one derivative characterized by a fluorine atom at the 6-position and a methyl group at the 8-position of the chroman-4-one scaffold. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.18 g/mol (calculated based on formula) . The compound is identified by CAS number 1092349-07-9 and is commercially available in research quantities (e.g., 1g, 250mg, 100mg) at a purity of 95% .

Properties

IUPAC Name |

6-fluoro-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKSJXUYIWVCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Intramolecular Oxa-Michael Addition

The core chroman-4-one scaffold is commonly synthesized via a base-promoted crossed aldol condensation between 2′-hydroxyacetophenones and aldehydes, followed by an intramolecular oxa-Michael addition. For this compound, the starting material 6-fluoro-8-methyl-2′-hydroxyacetophenone reacts with a suitable aldehyde (e.g., pentanal) in ethanol under microwave irradiation (160–170°C, 1 hour) using diisopropylamine (DIPA) as a base. This method leverages microwave technology to accelerate reaction kinetics, reducing side products like aldehyde self-condensation.

Key Reaction Steps

-

Aldol Condensation : Formation of a β-hydroxy ketone intermediate.

-

Oxa-Michael Addition : Cyclization to form the chroman-4-one ring.

-

Purification : Flash column chromatography to isolate the product.

Example Yield Optimization

Electron-withdrawing groups (e.g., fluorine at C6) improve yields by suppressing competing aldehyde self-condensation. For instance, 8-bromo-6-chloro-2-pentylchroman-4-one (1l ) was synthesized in 56% yield, whereas electron-donating groups (e.g., methoxy) led to yields as low as 17%.

Alternative Pathways: Baker–Venkataraman Rearrangement

For derivatives requiring aromatic substitution at C3, the Baker–Venkataraman rearrangement offers an alternative route. This involves esterification of 2′-hydroxyacetophenones with benzoyl chloride, followed by base-mediated rearrangement to form a diketone intermediate, which undergoes acid-catalyzed cyclization. While this method is less direct for this compound, it provides insights into functionalization strategies for structurally related compounds.

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, chroman-4-one 1a was synthesized in 55% yield under microwave conditions, compared to <30% yields in conventional heating. The rapid, uniform heating minimizes decomposition and accelerates the oxa-Michael step.

Table 1: Impact of Reaction Conditions on Yield

Solvent and Base Selection

Ethanol is the preferred solvent due to its compatibility with microwave irradiation and ability to dissolve both hydrophilic and hydrophobic intermediates. DIPA outperforms other bases (e.g., NaOH) by minimizing side reactions, as evidenced by the synthesis of 1a –p derivatives.

Functionalization and Derivatization

Bromination and Dehydrohalogenation

Bromination at C3 using pyridinium tribromide (Py·Br3) introduces versatility for further modifications. For instance, 3-bromo-2-pentylchroman-4-one (2 ) was synthesized in 81% yield. Subsequent dehydrohalogenation with calcium carbonate in DMF yielded chromone 3a (84% yield), demonstrating a pathway to unsaturated analogs.

Carbonyl Reduction and Dehydration

Reduction of the chroman-4-one carbonyl group with NaBH4 produces chroman-4-ol 4 (98% yield). Dehydration using p-toluenesulfonic acid yields 2H-chromene 6 (63% yield), though this pathway is less relevant for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for verifying regiochemistry and purity. For example, the cis/trans diastereomers of 2 were resolved via 1H NMR (80:20 ratio), while the deshielded carbonyl carbon in 1a appears at δ 192.7 ppm in 13C NMR.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylchroman-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming chroman-4-ol derivatives.

Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones or hydroxychromanones.

Reduction: Formation of chroman-4-ol derivatives.

Substitution: Formation of substituted chromanones with various functional groups.

Scientific Research Applications

6-Fluoro-8-methylchroman-4-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a scaffold for the design and synthesis of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and quality control.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylchroman-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 6th position and the methyl group at the 8th position contribute to its binding affinity and selectivity. The compound may inhibit or activate certain biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chroman-4-one Derivatives

The following analysis compares 6-Fluoro-8-methylchroman-4-one with analogs that share the chroman-4-one core but differ in substituents, halogenation patterns, and physicochemical properties.

Structural and Physicochemical Properties

Key Observations :

- Halogen vs. Trifluoromethyl : Replacing the methyl group at position 8 with a trifluoromethyl group (CF₃) increases molecular weight by ~54 g/mol (compare entries 1 and 2) . This substitution enhances electronegativity and may influence binding interactions in medicinal chemistry applications.

- Fluorine vs.

- Structural Similarity : 8-(Trifluoromethyl)chroman-4-one (entry 4) shares a high structural similarity (0.95) with the target compound, suggesting overlapping synthetic or pharmacological pathways .

Biological Activity

6-Fluoro-8-methylchroman-4-one is a synthetic organic compound belonging to the chromanone family. This compound has gained attention in medicinal chemistry due to its unique structural features, particularly the presence of a fluorine atom at the 6th position and a methyl group at the 8th position of the chroman ring. These modifications enhance its biological activity, making it a promising candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances lipophilicity and metabolic stability, contributing to its binding affinity and selectivity towards certain biological pathways. Notably, this compound has been identified as a selective inhibitor of SIRT2, an enzyme involved in cellular aging and metabolism, which plays a crucial role in neurodegenerative disorders .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- SIRT2 Inhibition : In vitro studies have shown that this compound effectively inhibits SIRT2, with low micromolar inhibitory concentrations. This inhibition can lead to potential therapeutic effects in aging-related diseases .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress-related cellular damage .

- Neuroprotective Effects : The compound's ability to modulate SIRT2 activity suggests potential applications in neuroprotection, particularly in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various chemical modifications, which can significantly impact its biological potency. The following table summarizes similar compounds and their key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 6-Fluoro-2-methylchroman-4-one | C10H9FO2 | Similar fluorination pattern; different substitution |

| 8-Bromo-6-methylchroman-4-one | C10H9BrO2 | Contains bromine; studied for anti-cancer properties |

| 6-Chloro-8-methylchroman-4-one | C10H9ClO2 | Chlorine substitution; potential anti-inflammatory effects |

| 6-Methoxy-8-methylchroman-4-one | C11H13O3 | Methoxy group; explored for neuroprotective activities |

The specific combination of substituents in this compound influences both its biological activity and chemical reactivity compared to other derivatives .

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of chromanone derivatives, including this compound:

- In Vitro Studies : A study evaluating various substituted chromanone derivatives found that specific modifications significantly enhanced their inhibitory potency against SIRT2. This research highlighted the potential of these compounds as lead candidates for developing anti-aging therapeutics .

- Neuroprotective Applications : Investigations into the neuroprotective effects of SIRT2 inhibitors have shown promise in mitigating neurodegenerative diseases. The selective inhibition by this compound suggests it could be beneficial in therapeutic strategies targeting such conditions .

- Antioxidant Activity : Other related studies have noted antioxidant properties among chromanone derivatives, indicating that these compounds could help protect against oxidative stress-induced cellular damage .

Q & A

Q. What are the established synthetic routes for 6-Fluoro-8-methylchroman-4-one, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via base-mediated aldol condensation followed by cyclization. For example, fluorinated chromanones are often prepared by reacting hydroxycoumarin derivatives with fluorinating agents (e.g., Selectfluor™) in polar aprotic solvents like DMF under basic conditions (K₂CO₃) at 80–100°C . Metal-free carbamoylation methods using oxamic acids and 2-(allyloxy)arylaldehydes have also been reported for related chroman-4-ones, ensuring regioselectivity and avoiding metal contamination . Key factors affecting yield include reaction time (12–24 hours), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric control of fluorinating agents.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) and X-ray crystallography. ¹H NMR will show distinct splitting patterns for protons adjacent to the fluorine (e.g., coupling constants J = 8–12 Hz for vicinal H-F interactions). ¹⁹F NMR typically exhibits a singlet at ~-110 to -120 ppm for aromatic fluorine . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1680 cm⁻¹) further validate the chromanone backbone. For regiochemical confirmation, comparative analysis with positional isomers (e.g., 6-methyl-8-fluorochroman-4-one) is recommended .

Q. What analytical techniques are critical for assessing purity, and how should discrepancies in spectral data be resolved?

- Methodological Answer : Purity (>98%) is typically verified via HPLC (C18 column, acetonitrile/water gradient) and GC-MS. Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from residual solvents, stereochemical impurities, or incomplete fluorination. Recrystallization in ethyl acetate/hexane or preparative TLC can isolate pure fractions. Cross-validate using independent techniques like elemental analysis or 2D NMR (HSQC, HMBC) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during fluorination?

- Methodological Answer : Competing side reactions (e.g., over-fluorination or ring-opening) are minimized by:

- Temperature control : Maintaining 80–90°C prevents thermal decomposition.

- Solvent selection : DMF enhances fluorinating agent solubility, while DMSO may accelerate unwanted side reactions.

- Stoichiometry : Use 1.1–1.3 equivalents of fluorinating agent to avoid excess.

Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and quench with ice-cold water to terminate side pathways .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity, and how can contradictions in bioassay data be analyzed?

- Methodological Answer : Replace the methyl group at position 8 with halogens (Cl, Br) or electron-withdrawing groups (CF₃) to modulate electronic effects. For example, 8-CF₃ analogs show enhanced antimicrobial activity due to increased lipophilicity . Contradictions in bioassay data (e.g., variable IC₅₀ values) may stem from assay conditions (e.g., serum protein binding) or cellular uptake differences. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and repeat assays in triplicate under standardized protocols .

Q. What strategies address solubility challenges in in vitro studies, and how can computational modeling guide solvent selection?

- Methodological Answer : Solubility in aqueous buffers (<10 µM) is often poor. Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes. Predictive modeling via COSMO-RS (Conductor-like Screening Model for Real Solvents) calculates solubility parameters and identifies optimal solvents (e.g., PEG-400). Validate experimentally using nephelometry .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve contradictions between theoretical and experimental spectral data (e.g., ¹³C NMR chemical shifts)?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or incorrect DFT (Density Functional Theory) parameters. Recalculate theoretical shifts using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data. If unresolved, conduct variable-temperature NMR to detect conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.